molecular formula C30H33NO9S3 B11683906 Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11683906
M. Wt: 647.8 g/mol
InChI Key: YNBUDRVPINSKQH-UHFFFAOYSA-N
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Description

Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a spirocyclic compound featuring a thiopyrano[2,3-c]quinoline core fused with a 1,3-dithiole ring. Its structure includes four methyl ester groups, a butanoyl substituent at the 6' position, and four methyl groups at positions 5',5',7',9'.

Properties

Molecular Formula

C30H33NO9S3

Molecular Weight

647.8 g/mol

IUPAC Name

tetramethyl 6'-butanoyl-5',5',7',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C30H33NO9S3/c1-10-11-17(32)31-20-15(3)12-14(2)13-16(20)18-24(29(31,4)5)41-21(26(34)38-7)19(25(33)37-6)30(18)42-22(27(35)39-8)23(43-30)28(36)40-9/h12-13H,10-11H2,1-9H3

InChI Key

YNBUDRVPINSKQH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C2=C(C=C(C=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2’,3’,4,5-TETRAMETHYL 6’-BUTANOYL-5’,5’,7’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, including the formation of the spiro linkage and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the core structure, followed by the addition of the methyl and butanoyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple methyl groups makes it susceptible to oxidation reactions, which can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2’,3’,4,5-TETRAMETHYL 6’-BUTANOYL-5’,5’,7’,9’-TETRAMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The spiro linkage and the presence of multiple methyl and butanoyl groups allow it to engage in various molecular interactions, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The target compound belongs to a family of spirocyclic thiopyrano-quinoline derivatives differing primarily in substituents at the 6' position and methylation patterns. Key analogs include:

Compound Name Substituent (6') Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Reference
Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-... (Target) Butanoyl C₃₀H₃₃NO₉S₃ ~647.8* ~6.1 ~98.5 Estimated
Tetramethyl 6'-hexanoyl-5',5'-dimethyl-... Hexanoyl C₃₀H₃₃NO₉S₃ 647.78 ~6.5† 98.5
Tetramethyl 6'-(phenylacetyl)-5',5',8'-trimethyl-... Phenylacetyl C₃₃H₃₁NO₉S₃ 681.8 6.078 98.5
Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5'-dimethyl-... (BV70608) 4-tert-Butylbenzoyl C₃₅H₃₅NO₉S₃ 709.85 ~7.0‡ 108.7
Tetramethyl 5',5'-dimethyl-9'-tritylspiro-... (BV69605) Trityl (9') C₄₃H₃₇NO₈S₃ 791.95 ~8.2‡ 85.3

*Estimated based on hexanoyl analog ; †Predicted increase due to longer alkyl chain; ‡Predicted based on substituent hydrophobicity.

Key Observations:
  • Substituent Effects: Alkyl Chains: The hexanoyl analog (C₆H₁₁CO-) has higher logP (6.5) than the butanoyl (C₄H₇CO-) target (~6.1), reflecting increased lipophilicity with chain length . Aromatic Groups: The phenylacetyl (C₆H₅CH₂CO-) and 4-tert-butylbenzoyl analogs exhibit higher molecular weights and logP values due to aromatic ring contributions . Steric Effects: The trityl group (BV69605) introduces significant steric bulk, reducing polar surface area (85.3 Ų vs. ~98.5 Ų in others) and enhancing hydrophobicity .
  • Methylation Patterns :

    • The target compound’s additional methyl groups at 7' and 9' positions likely improve metabolic stability compared to less methylated analogs (e.g., BV70608) .

Spectroscopic and Physicochemical Characterization

  • NMR: The ¹H NMR spectra of the target compound would show distinct signals for the butanoyl chain (δ ~0.9–2.3 ppm for CH₃ and CH₂ groups) compared to phenylacetyl analogs (δ ~7.3 ppm for aromatic protons) .
  • IR : Ester carbonyl stretches (~1740 cm⁻¹) and thiocarbonyl vibrations (~1250 cm⁻¹) are consistent across analogs .
  • Melting Points : Methyl-rich analogs (e.g., target compound) likely exhibit higher melting points (>200°C) due to crystallinity, whereas bulkier substituents (e.g., trityl) may lower melting points .

Biological Activity

Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound with significant potential in biological applications. Its unique molecular structure allows for various interactions with biological systems, making it a candidate for therapeutic development.

Chemical Structure and Properties

Molecular Formula: C30H33NO9S3
Molecular Weight: 647.8 g/mol
IUPAC Name: Tetramethyl 6'-butanoyl-5',5',7',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
InChI Key: YNBUDRVPINSKQH-UHFFFAOYSA-N

The compound features multiple methyl groups and a spiro linkage that contribute to its stability and reactivity. The presence of dithiole and thiopyrano structures is particularly relevant for its biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets due to its diverse functional groups. The spiro linkage allows for conformational flexibility which may enhance binding to proteins or enzymes involved in critical biological pathways.

Antitumor Activity

Recent studies have indicated that compounds related to dithioloquinoline structures exhibit significant antitumor properties. For instance, derivatives of 1,2-dithiolo[3,4-c]quinoline-1-thione showed promising results in inhibiting various kinases associated with cancer progression. The tetramethyl compound's structure suggests it could similarly exhibit such inhibitory effects:

  • Inhibitory Effects on Kinases: Compounds derived from similar structures have shown IC50 values as low as 0.36 μM against JAK3 and NPM1-ALK kinases, indicating strong potential for antitumor applications .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research into related dithioloquinolinethiones has demonstrated effectiveness against bacterial strains such as E. coli and MRSA, with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics .

Anti-inflammatory Effects

In silico predictions suggest that the compound may possess anti-inflammatory properties comparable to established drugs like indomethacin. Experimental validation of related compounds has shown effectiveness in reducing inflammation markers .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antitumor Screening: A study on hybrid dithioloquinoline derivatives demonstrated significant inhibition of cancer cell proliferation and highlighted the importance of structural modifications in enhancing bioactivity .
  • Antimicrobial Efficacy: Research indicated that certain dithioloquinolinethione derivatives exhibited superior antimicrobial activity compared to standard treatments, suggesting a potential pathway for developing new antibiotics .
  • Inflammation Models: Experimental models confirmed the anti-inflammatory effects of compounds structurally related to the tetramethyl derivative, reinforcing its potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsIC50/MIC Values
AntitumorDithioloquinoline derivativesInhibition of cancer cell growthJAK3: 0.36 μM
AntimicrobialDithioloquinolinethionesEffective against E. coliMIC: <17 µM
Anti-inflammatoryDithioloquinoline derivativesReduced inflammation markersComparable to indomethacin

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